1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-4-2-3-15(10-16)22-11-14(9-17(22)23)21-18(24)20-13-7-5-12(19)6-8-13/h2-8,10,14H,9,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOQGIBCPDKRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of a pyrrolidinone intermediate through the reaction of an appropriate amine with a ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group:
Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related urea derivatives and pyrrolidinone-containing analogs. Below is a detailed analysis:
Substituent-Driven Variations in Urea Derivatives
A series of 1-aryl-3-(substituted phenyl)urea derivatives (e.g., compounds 6l–6o in ) share the urea backbone but differ in substituent patterns. Key comparisons include:
Key Observations :
- The target compound’s 4-chlorophenyl group may enhance electrophilic interactions compared to the 4-cyanophenyl group in analogs (e.g., 6l–6o), which could influence binding to hydrophobic enzyme pockets.
- The 3-methoxyphenyl substituent on the pyrrolidinone ring likely contributes to hydrogen-bonding capacity, contrasting with the electron-withdrawing trifluoromethyl groups in 6m or 6o .
Pyrrolidinone Ring Modifications
The pyrrolidin-5-one core is critical for conformational rigidity. describes analogs with variations in the aryl group attached to the pyrrolidinone nitrogen:
- Compound 2b : Features a 4-chlorophenyl group (identical to the target compound) but lacks the urea moiety, instead incorporating a hydrazinecarboxamide group. This derivative exhibited moderate cytotoxic activity in preliminary screens .
- Compound 2c : Substituted with a 4-bromophenyl group, showing slightly reduced solubility compared to 2b due to heavier halogenation .
Structural Implications :
- The urea linkage in the target compound may improve metabolic stability compared to hydrazinecarboxamide derivatives (e.g., 2b).
- Halogen substitution (Cl vs.
Ethoxy vs. Methoxy Substitution
highlights 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea , a structural isomer of the target compound with an ethoxy group replacing the methoxy group on the phenyl ring. Key differences:
Research Findings and Implications
- Synthetic Yields : Urea derivatives with electron-withdrawing substituents (e.g., 6m, 6o) consistently achieve yields >82%, suggesting robust synthetic routes for halogenated analogs .
- Cytotoxic Activity: Pyrrolidinone derivatives with urea linkages (e.g., the target compound) show promise in preliminary cytotoxic assays, outperforming hydrazinecarboxamide analogs (e.g., 2b) by ~30% in cell viability reduction .
- SAR Trends :
- Chlorophenyl groups enhance target selectivity in kinase inhibition assays.
- Methoxy/ethoxy substitutions modulate solubility without compromising activity .
Biological Activity
1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, target interactions, and relevant case studies.
- Molecular Formula : C20H23ClN3O3
- Molecular Weight : 394.87 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
Target Receptors
- Retinoic Acid Receptor RXR-alpha : The compound binds to RXR-alpha, influencing gene expression related to cellular growth and differentiation.
- Oxysterols Receptor LXR-alpha : Interaction with LXR-alpha suggests a role in lipid metabolism and inflammation pathways.
Mode of Action
The binding of the compound to these receptors induces conformational changes that activate downstream signaling pathways, potentially affecting:
- Cellular proliferation
- Differentiation
- Lipid homeostasis
Antibacterial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antibacterial properties. For example, a related study indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other strains .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : Compounds derived from similar structures have been reported to inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases.
- Urease Inhibition : Strong inhibitory activity against urease has been noted, with some compounds achieving IC50 values significantly lower than standard reference drugs .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of various urea derivatives, including this compound. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against gram-negative bacteria .
Study 2: Enzyme Inhibition Profile
In another investigation, several compounds were assessed for their ability to inhibit AChE and urease. The findings revealed that compounds similar to this compound displayed significant inhibitory effects, with implications for developing new therapeutic agents for conditions like Alzheimer's disease and urinary infections .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
